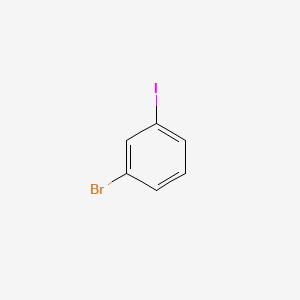

1-Bromo-3-iodobenzene

Cat. No. B1265593

Key on ui cas rn:

591-18-4

M. Wt: 282.9 g/mol

InChI Key: CTPUUDQIXKUAMO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

Palladium (II) acetate (14.28 mg, 0.06 mmol) and racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (79 mg, 0.13 mmol) were suspended in toluene (3 mL). The mixture was evacuated and purged with nitrogen, and warmed to 50°C. In a separate vessel, 1-bromo-3-iodobenzene (240 mg, 0.85 mmol), (tetrahydro-2H-pyran-4-yl)methanamine (98 mg, 0.85 mmol) and sodium-t-butoxide (122 mg, 1.27 mmol) were suspended in toluene (3.5 mL). The resulting mixture was evacuated, purged with nitrogen and warmed to 50°C. After ~30 mins, the catalyst mixture was transferred to the reaction vessel. The reaction was evacuated and purged with nitrogen and heated at 80°C overnight. This reaction was combined with EN06953-06 for purification. The mixture was filtered and purified by flash silica chromatography, elution gradient 0 to 40% EtOAc in heptane. Pure fractions were evaporated to dryness to afford 3-bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline (71.0 mg, 31.0 %) as a colourless oil which crystallised on standing. The main impurity was isolated (EN06953-09-02) but this was not identified; assume it is BINAP or the catalyst- ligand complex.

Quantity

0.000127 mol

Type

catalyst

Reaction Step Five

Yield

30.98%

Identifiers

|

CUSTOM

|

684

|

reaction index

|

NAME

|

1.3.4 [N-arylation with Ar-X] Iodo Buchwald-Hartwig amination

|

reaction type

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.00127 mol

|

|

Type

|

reagent

|

|

Smiles

|

CC(C)(C)[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.0065 L

|

|

Type

|

solvent

|

|

Smiles

|

CC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0.000848 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1COCCC1CN

|

Step Four

|

Name

|

|

|

Quantity

|

0.000848 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC(=C1)I)Br

|

Step Five

|

Name

|

|

|

Quantity

|

0.000127 mol

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

|

|

Name

|

|

|

Quantity

|

6.36e-05 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)O.CC(=O)O.[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1COCCC1CNC2=CC(=CC=C2)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 30.98% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |